N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide
Description
N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide is a heteroaromatic acetamide derivative featuring a bipyridine core linked to an acetamide group substituted with an o-tolyloxy moiety. Its structure comprises:
- Bipyridine scaffold: A [2,3'-bipyridin]-4-ylmethyl group, consisting of two pyridine rings connected at positions 2 and 3', with a methyl group at position 4.
- Acetamide backbone: A 2-(o-tolyloxy)acetamide group, where the o-tolyloxy substituent (ortho-methylphenoxy) is attached to the acetamide’s methylene carbon.
Molecular Formula: C₁₉H₁₉N₃O₂ Molecular Weight: 321.38 g/mol (calculated).
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-5-2-3-7-19(15)25-14-20(24)23-12-16-8-10-22-18(11-16)17-6-4-9-21-13-17/h2-11,13H,12,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIDLZCMNDOVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” typically involves the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the methyl group: The bipyridine core is then functionalized with a methyl group at the 4-position, which can be done using a Friedel-Crafts alkylation reaction.
Attachment of the acetamide group: The final step involves the reaction of the functionalized bipyridine with 2-(o-tolyloxy)acetyl chloride to form the desired acetamide compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bipyridine core or the acetamide group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield aldehydes or acids, while reduction of the acetamide group can produce amines.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, it can form complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.
Industry: Its unique structure may find applications in the development of new materials or as a component in electronic devices.
Mechanism of Action
The mechanism of action of “N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine core can also participate in electron transfer processes, which is important in catalysis and material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide and related acetamide derivatives.
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Functional Insights
Bipyridine vs. Benzothiazole/Naphthyridine Cores
- The bipyridine core in the target compound distinguishes it from benzothiazole () and naphthyridine () analogs. Bipyridines are known for metal coordination and use in catalysis or kinase inhibitors, whereas benzothiazoles are common in antimicrobial and anticancer agents . Goxalapladib’s naphthyridine core contributes to its high molecular weight (718.80 g/mol) and potent Lp-PLA2 inhibition (IC₅₀ = 0.23 nM) .
Substituent Effects
- Ortho-Substitution: The o-tolyloxy group in the target compound introduces steric hindrance compared to para-substituted analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide (). Para-substituents often enhance binding affinity in receptor-ligand interactions, as seen in FPR2 agonists with para-methoxybenzyl groups ().
- Electron-Withdrawing Groups : Trifluoromethyl () and chloro () substituents improve metabolic stability and lipophilicity, critical for agrochemicals like alachlor. The absence of such groups in the target compound may limit its pesticidal utility but enhance compatibility with neurological targets.
Molecular Weight and Bioavailability
- The target compound’s moderate molecular weight (321.38 g/mol) positions it within the “drug-like” range (200–500 g/mol), contrasting with smaller herbicides (e.g., alachlor, 269.76 g/mol) and larger therapeutics like goxalapladib (718.80 g/mol). Higher molecular weight in goxalapladib correlates with extended half-life but reduced oral absorption .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide, with the CAS number 1904375-51-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant studies that highlight its biological significance.
- Molecular Formula : CHNO
- Molecular Weight : 333.4 g/mol
- Structure : The compound features a bipyridine moiety linked to an acetamide structure through a tolyloxy group.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related acetamide derivatives have shown efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications at the bipyridine or acetamide sites can enhance anticonvulsant effects, with specific substituents leading to improved potency compared to traditional anticonvulsants like phenobarbital .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with sodium channels, promoting slow inactivation and potentially modulating neurotransmitter release . This interaction could be pivotal in managing conditions characterized by neuronal hyperexcitability.
Case Studies and Research Findings
-
Study on Anticonvulsant Properties :
Compound Name ED (mg/kg) Comparison Drug Comparison ED (mg/kg) N-([2,3'-bipyridin]-4-ylmethyl)-... TBD Phenobarbital 22 (R)-N'-benzyl 2-acetamido... 13-21 Phenytoin 9.5 -
Toxicological Studies :
- Preliminary toxicological assessments indicate that while the compound shows promise for therapeutic applications, further studies are required to evaluate its safety profile comprehensively.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Bipyridine Moiety : This can be achieved through coupling reactions starting from pyridine derivatives.
- Synthesis of the Acetamide Linkage : This step often employs reagents like EDCI and HOBt for efficient amide bond formation.
- Final Assembly : The final product is purified through standard techniques such as crystallization or chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
